molecular formula C29H31F3N2O3 B3060985 (S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide CAS No. 2055114-67-3

(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide

Cat. No. B3060985
M. Wt: 512.6
InChI Key: DKMACHNQISHMDN-IGKIAQTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a trifluoromethyl group, an amide group, and a phenethyl group. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to improve the metabolic stability and lipophilicity of drug molecules . The amide group is a key functional group in proteins and can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the trifluoromethyl group and the amide bond. Trifluoromethyl groups can be introduced using various methods, such as radical trifluoromethylation . The amide bond could be formed through a reaction between a carboxylic acid and an amine .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce steric hindrance and affect the compound’s conformation .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles . The amide bond could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .

Scientific Research Applications

  • Chemical Synthesis and Modifications : This compound is involved in various chemical syntheses and modifications. For instance, it is used as an intermediate in the synthesis of acylamidoalkyl acetophenones from substituted phenethylamines (Brossi, Dolan, & Teitel, 2003). Additionally, it plays a role in the synthesis of novel annulated dihydroisoquinoline heterocycles, which have shown potential in cytotoxicity and molecular docking studies for antitumor applications (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).

  • Pharmacological Applications : Studies have explored the pharmacological applications of derivatives of this compound. For example, compounds derived from β-(3,4-dimethoxy)-phenethylamine, which include similar structural elements, have shown potential as potent analgesics (Sun, 1961).

  • Metabolic Pathways and Pharmacokinetics : The compound has been the subject of studies focusing on its metabolic pathways and pharmacokinetics. A notable example is the investigation of almorexant, a dual orexin receptor antagonist, which shares structural similarities. This study provided insights into the disposition, metabolism, and elimination of almorexant in humans (Dingemanse et al., 2013).

  • Role in Chemical Reactions : It's also used in chemical reactions such as the synthesis of pyrrolo-[2,1-a]isoquinoline structures and reactions with o-quinone methides (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).

  • Sleep and Wakefulness Modulation : Research on the blockade of orexin receptors, which are involved in the regulation of sleep and wakefulness, has incorporated compounds structurally related to this molecule (Dugovic et al., 2009).

  • Analgesic and Anti-Inflammatory Activities : Some studies have focused on the analgesic and anti-inflammatory activities of compounds similar in structure, demonstrating significant effects in pharmacological tests (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Future Directions

The compound could potentially be explored for various applications, especially in medicinal chemistry, given the presence of the trifluoromethyl group . Further studies could also investigate its physical and chemical properties, reactivity, and potential biological activity.

properties

IUPAC Name

(2S)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-IGKIAQTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501104503
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (αS,1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide

CAS RN

2055114-67-3
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (αS,1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055114-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (αS,1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
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(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
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(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
Reactant of Route 4
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(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
Reactant of Route 5
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(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
Reactant of Route 6
(S)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide

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